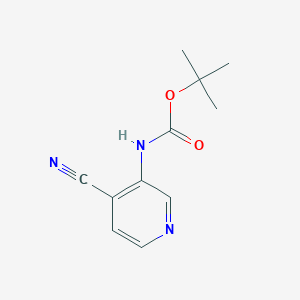
Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-cyanopyridin-3-yl)carbamate is an organic compound with the molecular formula C11H13N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-cyanopyridin-3-yl)carbamate typically involves the reaction of 4-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl (4-cyanopyridin-3-yl)carbamate often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-cyanopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine as the nucleophile can yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (4-cyanopyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (4-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-cyanopyridin-4-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
Tert-butyl (4-cyanopyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its cyanopyridine moiety makes it particularly useful in the synthesis of heterocyclic compounds, and its tert-butyl carbamate group provides stability and protection during chemical reactions .
Properties
CAS No. |
116799-23-6 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
tert-butyl N-(4-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-13-5-4-8(9)6-12/h4-5,7H,1-3H3,(H,14,15) |
InChI Key |
FXYUIIRPQMDCPQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#N |
Synonyms |
Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















